N-(3,4-diethoxyphenyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
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Overview
Description
N-(3,4-DIETHOXYPHENYL)-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a diethoxyphenyl group and a tetrahydropyrimidinyl group linked through a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIETHOXYPHENYL)-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE typically involves the following steps:
Formation of the Tetrahydropyrimidinyl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Diethoxyphenyl Group: This step involves the reaction of the tetrahydropyrimidinyl intermediate with a diethoxyphenyl derivative, often through nucleophilic substitution or coupling reactions.
Formation of the Propanamide Linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIETHOXYPHENYL)-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.
Substitution: The diethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-DIETHOXYPHENYL)-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-DIMETHOXYPHENYL)-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE
- N-(3,4-DIHYDROXYPHENYL)-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE
Uniqueness
N-(3,4-DIETHOXYPHENYL)-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE is unique due to the presence of the diethoxyphenyl group, which may impart specific electronic and steric properties that influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C17H21N3O5 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(3,4-diethoxyphenyl)-3-(2,4-dioxopyrimidin-1-yl)propanamide |
InChI |
InChI=1S/C17H21N3O5/c1-3-24-13-6-5-12(11-14(13)25-4-2)18-15(21)7-9-20-10-8-16(22)19-17(20)23/h5-6,8,10-11H,3-4,7,9H2,1-2H3,(H,18,21)(H,19,22,23) |
InChI Key |
MZTFGGFILAOPEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)CCN2C=CC(=O)NC2=O)OCC |
Origin of Product |
United States |
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